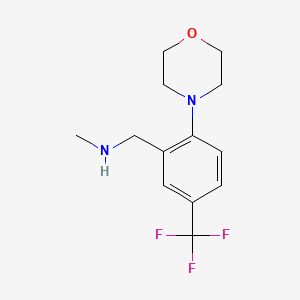

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine has been involved in the synthesis of various compounds. For instance, it contributed to the formation of 2-morpholino-2-trifluoromethylchroman-4-ones in reactions with 5- and 8-nitro-2-trifluoromethylchromones (Sosnovskikh & Usachev, 2001).

- In another study, it was part of the synthesis of ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine), a complex compound involving a pseudo-repetitive Ugi-Zhu five-component reaction (Blanco-Carapia et al., 2022).

Photopolymerization Studies

- The morpholine-bromine charge transfer complex, which includes morpholino groups, has been used as a photoinitiator in the photopolymerization of methyl methacrylate. This study highlights the utility of morpholino compounds in polymer chemistry (Ghosh & Pal, 1998).

Synthesis of Heterocyclic Compounds

- The molecule has been involved in the synthesis of various heterocyclic compounds, as seen in the study where morpholino-azahomotricyclanimines were synthesized. These compounds have unique cage-type structures and are of interest in medicinal chemistry (Vilsmaier et al., 1999).

Nucleophilic Trifluoromethylation Reactions

- The molecule plays a role in nucleophilic trifluoromethylation reactions, as demonstrated in studies using (trifluoromethyl)trimethylsilane. This is significant in the field of organic chemistry for the creation of carbon-carbon bonds and carbonyl functionalities (Kim & Shreeve, 2004).

Magnetic and Electrochemical Studies

- Compounds containing the morpholino group have been analyzed for their magnetic and electrochemical properties. Binuclear copper(II) complexes derived from polydentate ligands containing the morpholino group demonstrated significant properties in magnetic measurements and electrochemical studies (Kamatchi et al., 2005).

Safety and Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .

Propiedades

IUPAC Name |

N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNBBVDDCKGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594640 |

Source

|

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886851-52-1 |

Source

|

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)